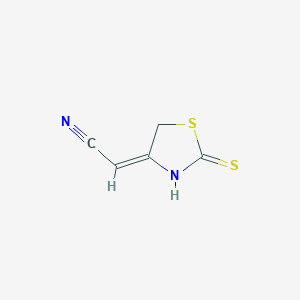
Acetonitrile,(2-thioxo-4-thiazolidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound containing a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- typically involves the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid. This reaction is often carried out under reflux conditions in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction yields thiazolidine derivatives with high selectivity and purity.
Industrial Production Methods
Industrial production methods for Acetonitrile,(2-thioxo-4-thiazolidinylidene)- often involve multicomponent reactions and green chemistry approaches to improve yield and reduce environmental impact. These methods include the use of nano-catalysis and click reactions to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
科学的研究の応用
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
類似化合物との比較
Similar Compounds
Similar compounds to Acetonitrile,(2-thioxo-4-thiazolidinylidene)- include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
特性
分子式 |
C5H4N2S2 |
|---|---|
分子量 |
156.2 g/mol |
IUPAC名 |
(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+ |
InChIキー |
DPUAAZOPCAPQJH-DAFODLJHSA-N |
異性体SMILES |
C1/C(=C\C#N)/NC(=S)S1 |
正規SMILES |
C1C(=CC#N)NC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















